(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a unique structure that includes a chlorine atom and a hydroxyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-hydroxybenzaldehyde.
Amino Acid Formation: The aldehyde group is converted to an amino acid through a series of reactions, including reductive amination and subsequent hydrolysis.
Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the amino group.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Nucleophiles like ammonia (NH3) or thiols (R-SH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as neurotransmitter signaling or metabolic pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a hydroxyl group, leading to different chemical properties.
2-Amino-3-(2-chloro-4-nitrophenyl)propanoic acid:
Uniqueness
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride is unique due to the combination of its chiral center, chlorine atom, and hydroxyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJMRLQMQWPYFZ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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